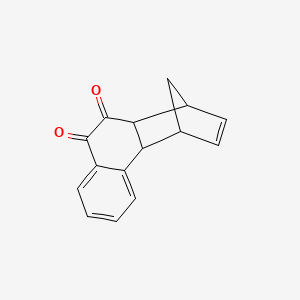
1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione is an organic compound with the molecular formula C11H10O2 It is a derivative of phenanthrene and is known for its unique structural properties, which include a methano bridge and a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione can be synthesized through a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione functional group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s dione functional group can participate in redox reactions, influencing cellular processes and biochemical pathways. Its structural features allow it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound shares a similar methano bridge and dione functional group but differs in its overall structure and molecular weight.
Phenanthrene derivatives: Compounds like 9(1H)-Phenanthrenone and 1-Phenanthrenecarboxylic acid have structural similarities but differ in their functional groups and applications
Uniqueness
1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione is unique due to its specific combination of a methano bridge and dione functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Properties
CAS No. |
62423-46-5 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7,13-tetraene-9,10-dione |
InChI |
InChI=1S/C15H12O2/c16-14-11-4-2-1-3-10(11)12-8-5-6-9(7-8)13(12)15(14)17/h1-6,8-9,12-13H,7H2 |
InChI Key |
PPTKREQWXZGFIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14534985.png)
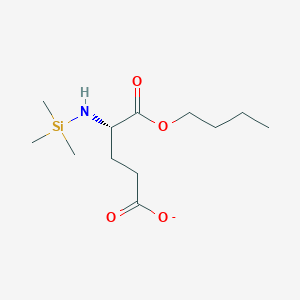
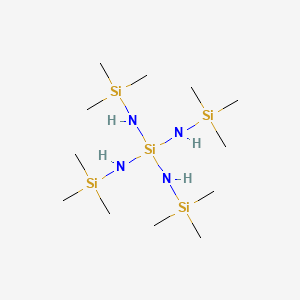
silane](/img/structure/B14535005.png)
![4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14535012.png)
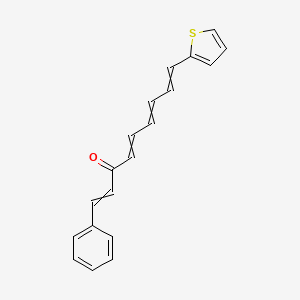
![5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one](/img/structure/B14535023.png)
![1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione](/img/structure/B14535025.png)
![4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one](/img/structure/B14535026.png)
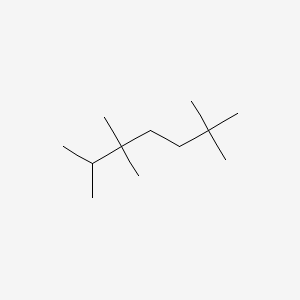
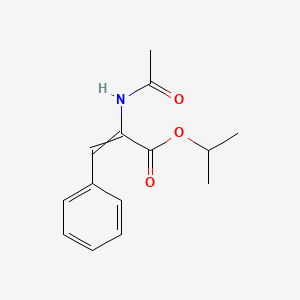
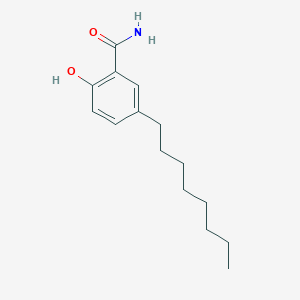
![[1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid](/img/structure/B14535053.png)
![N-Acetyl-3-{5-[(E)-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}diazenyl]-3-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-4-oxocyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14535061.png)
